2-methyl-2H-indazol-7-amine dihydrochloride
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Overview
Description
2-methyl-2H-indazol-7-amine dihydrochloride is a nitrogen-containing heterocyclic compound. It belongs to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Indazole derivatives are often used as building blocks in drug development due to their stability and ability to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2H-indazol-7-amine dihydrochloride typically involves the formation of the indazole core followed by functionalization at specific positions. One common method includes the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another approach involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation in the presence of oxygen .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yields and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to minimize byproducts and enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
2-methyl-2H-indazol-7-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen or introduce hydrogen, modifying the compound’s reactivity.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic reagents, oxidizing agents like oxygen, and reducing agents such as hydrazine. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized indazole compounds .
Scientific Research Applications
2-methyl-2H-indazol-7-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-2H-indazol-7-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering protein conformation. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1H-indazole: Another indazole derivative with similar biological activities but different stability and reactivity.
2H-indazole: A tautomeric form of indazole with distinct chemical properties.
Indole: A structurally related compound with a wide range of biological activities.
Uniqueness
2-methyl-2H-indazol-7-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound in scientific research and drug development .
Properties
CAS No. |
2680531-61-5 |
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Molecular Formula |
C8H11Cl2N3 |
Molecular Weight |
220.10 g/mol |
IUPAC Name |
2-methylindazol-7-amine;dihydrochloride |
InChI |
InChI=1S/C8H9N3.2ClH/c1-11-5-6-3-2-4-7(9)8(6)10-11;;/h2-5H,9H2,1H3;2*1H |
InChI Key |
NGDQCSGWGNFCFS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C=CC=C(C2=N1)N.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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